BenchChemオンラインストアへようこそ!

Bromadol

Stereochemistry Analgesic Potency Structure-Activity Relationship

Authentic Bromadol (trans-isomer) is essential for μ-opioid receptor studies due to its unique arylcyclohexylamine scaffold and stereochemical potency (~500× morphine). Unlike partial agonist bromadoline or fentanyl analogues, Bromadol provides full-efficacy MOR activation (EC50 1.89 nM, Emax >2.6× hydromorphone). Ideal for analytical method validation (LC/GC-MS), binding assays (Ki=1.49 nM), and SAR benchmarking. This reference standard ensures accuracy in forensic toxicology and drug discovery programs.

Molecular Formula C22H28BrNO
Molecular Weight 402.4 g/mol
CAS No. 108914-87-0
Cat. No. B171918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadol
CAS108914-87-0
Synonyms4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol
4-(p-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol
Molecular FormulaC22H28BrNO
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
InChIKeyPRSUTWWKYIVBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromadol (BDPC, CAS 108914-87-0): A Reference Standard Potent Arylcyclohexylamine μ-Opioid Agonist for Forensic and Analytical Research Applications


Bromadol (systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, also designated BDPC) is a fully synthetic opioid belonging to the 4-aminocyclohexanol class, originally developed by Daniel Lednicer at Upjohn in the 1970s [1]. It is characterized by an arylcyclohexylamine core structure and functions as a potent agonist at the μ-opioid receptor (MOR), with a molecular formula of C22H28BrNO and a molecular weight of 402.4 g/mol [2]. The compound exists as cis- and trans-isomers, with the trans-isomer demonstrating substantially greater pharmacological activity and serving as the analytically relevant form in most research contexts [1].

Why Procuring a Generic Arylcyclohexylamine or μ-Opioid Agonist Cannot Substitute for Bromadol in Targeted Analytical and Pharmacological Studies


Substitution of bromadol with other structurally related 4-aminocyclohexanols (e.g., bromadoline) or alternative high-potency synthetic opioids (e.g., fentanyl analogues) is not scientifically valid due to fundamental differences in stereochemical potency ratios, receptor binding kinetics, and functional signaling profiles. The trans-isomer of bromadol exhibits approximately 504-fold greater potency than morphine [1], a value that distinguishes it sharply from its own cis-isomer and from structurally analogous compounds such as bromadoline (U-47931E), which functions as only a partial MOR agonist with EC50 values in the sub-micromolar to low micromolar range [2]. Furthermore, the arylcyclohexylamine scaffold confers distinct binding interactions within the MOR orthosteric pocket that are not replicated by fentanyl or benzamide-based opioids, necessitating the use of authentic bromadol reference material for the development of accurate analytical detection methods, receptor pharmacology studies, and forensic toxicology validation [1].

Bromadol (BDPC) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Structural and Pharmacological Analogs


Trans-Isomer Stereochemical Requirement: Comparative Analgesic Potency of Bromadol Isomers

Bromadol exhibits pronounced stereoselectivity in its analgesic activity, a critical factor for analytical reference material specification and pharmacological study design. The trans-isomer is the pharmacologically active species, whereas the cis-isomer demonstrates markedly reduced potency [1]. This stereochemical requirement is characteristic of the 4-aminocyclohexanol class and must be considered when sourcing bromadol reference standards, as material containing undefined or mixed isomeric composition will yield inconsistent and non-reproducible experimental results [1].

Stereochemistry Analgesic Potency Structure-Activity Relationship Opioid Pharmacology

Bromadol Versus Fentanyl and Morphine: In Vivo Analgesic Potency Quantified by Standard Mouse Hot Plate Assay

In direct comparative antinociceptive testing using the standard mouse hot plate assay with intraperitoneal administration, bromadol (BDPC) demonstrates analgesic potency approximately 2.9 times that of fentanyl and approximately 500 times that of morphine [1]. This represents a substantial revision from initial estimates of 10,000× morphine potency and establishes bromadol as an ultra-potent opioid with activity intermediate between fentanyl and certain benzimidazole-class opioids (e.g., isotonitazene) [1].

In Vivo Analgesia Hot Plate Assay Potency Comparison Preclinical Pharmacology

Comparative MOR Binding Affinity and Receptor Selectivity: Bromadol (BDPC) Versus Thiobromadol (C-8813)

In a 2018 study that was the first to characterize receptor binding affinities for both compounds, bromadol (BDPC) exhibited a Ki of 1.49 nM at the μ-opioid receptor (MOR), while its thiophene-containing structural analog thiobromadol (C-8813) displayed a Ki of 1.37 nM for MOR, 3.24 nM for the δ-opioid receptor (DOR), and >1000 nM for the κ-opioid receptor (KOR) [1]. This comparative dataset reveals that while both compounds bind MOR with sub-nanomolar to low nanomolar affinity, C-8813 demonstrates measurable DOR engagement that may confer distinct pharmacological properties, including potential attenuation of MOR-mediated respiratory depression [1]. The binding data for bromadol itself at DOR and KOR were not reported in this study, representing a current knowledge gap for this compound.

Receptor Binding Affinity μ-Opioid Receptor Selectivity Profiling Radioligand Binding

Functional MOR Activation: Bromadol Exhibits Higher Potency and Efficacy Than Structurally Related Bromadoline

Bromadol and the structurally related 4-aminocyclohexanol compound bromadoline (U-47931E) were both characterized in recent in vitro MOR activation assays. Bromadol demonstrated an EC50 of 1.89 nM in β-arrestin2 recruitment assays, with Emax values exceeding that of the reference agonist hydromorphone by ≥1.3-fold in the β-arrestin2 assay and >2.6-fold in the mini-Gi assay [1]. In contrast, bromadoline (U-47931E) exhibited substantially weaker activation, with EC50 values in the range of 0.55–2.9 μM and Emax values of only 52.8–85.9% relative to hydromorphone, classifying it as a partial MOR agonist [2].

Functional Assay EC50 Efficacy β-Arrestin Recruitment G Protein Signaling

Bromadol as the Lead Compound in the 4-Aminocyclohexanol Series: SAR Confirmation of Maximal Analgesic Activity

Bromadol (BDPC) served as the lead compound for an extensive series of 4-amino-4-arylcyclohexanone analogues and their derivatives prepared by the Upjohn research team to establish structure-activity relationship (SAR) data for this class [1]. Critically, none of the subsequently synthesized analogues demonstrated analgesic properties greater than bromadol [1]. Two analogues—a trans-chlorinated derivative and a compound in which the phenethyl moiety was replaced with a cyclohex-3-ene group—exhibited similar potency to bromadol, but did not surpass it [1].

Structure-Activity Relationship Lead Compound Analogue Comparison Medicinal Chemistry

Validated Research and Industrial Application Scenarios for Bromadol (BDPC) Reference Material Based on Quantitative Evidence


Forensic Toxicology: Development and Validation of Analytical Methods for Non-Fentanyl Synthetic Opioid Detection

Forensic and clinical toxicology laboratories require bromadol reference material to develop, validate, and calibrate liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) methods for the detection of emerging 4-aminocyclohexanol-class synthetic opioids in seized drug samples and biological specimens. The established in vivo potency of bromadol (~500× morphine, 2.9× fentanyl) [1] and its confirmed presence in illicit drug seizures [1] underscore the need for sensitive and specific analytical methods. The stereochemical dependence of activity [1] further mandates that reference standards specify isomeric composition to ensure method accuracy.

Receptor Pharmacology: MOR Binding and Functional Assay Calibration Using a Full Super-Agonist Reference Compound

Academic and pharmaceutical researchers studying μ-opioid receptor pharmacology can utilize bromadol as a high-potency, full-efficacy reference agonist for calibrating binding affinity assays (Ki = 1.49 nM for MOR [1]) and functional recruitment assays (EC50 = 1.89 nM in β-arrestin2 assay; Emax >2.6× hydromorphone in mini-Gi assay [2]). In direct contrast to bromadoline (U-47931E), which functions only as a partial MOR agonist with micromolar potency [3], bromadol provides a robust positive control for studies requiring full receptor activation and for investigations of biased agonism in non-fentanyl opioid scaffolds.

Medicinal Chemistry and Drug Discovery: SAR Reference for 4-Aminocyclohexanol Opioid Development

Medicinal chemistry teams investigating structure-activity relationships in the arylcyclohexylamine and 4-aminocyclohexanol opioid classes should procure bromadol as the benchmark reference compound. SAR studies conducted by the Upjohn Company established that bromadol represents the maximal analgesic activity within this chemical series, with no subsequently synthesized analogue exceeding its potency [1]. Bromadol thus serves as the essential comparator for evaluating the analgesic potential, receptor binding characteristics, and functional efficacy of novel analogues in preclinical development programs.

Reference Standard Manufacturing and Quality Control: Certification of Analytical Reference Materials

Manufacturers of certified reference materials (CRMs) and analytical standards for the forensic and pharmaceutical industries should prioritize bromadol for inclusion in synthetic opioid reference standard portfolios. The compound's documented physicochemical properties (molecular formula C22H28BrNO, MW 402.4 g/mol, melting point 208–210 °C [1]) [2], combined with the established stereochemical requirements for biological activity [3], provide essential parameters for identity confirmation, purity assessment by HPLC-UV or qNMR, and isomeric composition verification. The increasing interest in bromadol within illicit drug markets [3] further amplifies demand for authenticated reference material to support forensic casework.

Quote Request

Request a Quote for Bromadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.